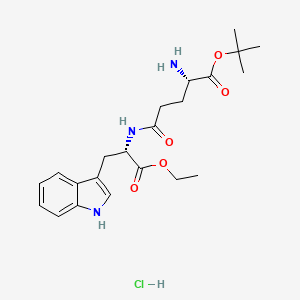
(2-Ethyl-3,4-difluorophenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Ethyl-3,4-difluorophenyl)boronic acid: is an organoboron compound that contains a boronic acid functional group attached to a difluorophenyl ring with an ethyl substituent. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, due to its ability to form carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Hydroboration: One common method to prepare (2-Ethyl-3,4-difluorophenyl)boronic acid is through hydroboration. This involves the addition of a borane (BH3) to an alkene or alkyne, followed by oxidation to yield the boronic acid.
Suzuki-Miyaura Coupling: Another method involves the Suzuki-Miyaura coupling reaction, where an aryl halide reacts with a boronic acid in the presence of a palladium catalyst and a base.
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydroboration or Suzuki-Miyaura coupling reactions. These methods are optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (2-Ethyl-3,4-difluorophenyl)boronic acid can undergo oxidation to form the corresponding phenol.
Reduction: It can be reduced to form the corresponding borane.
Substitution: This compound can participate in substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products:
Oxidation: (2-Ethyl-3,4-difluorophenol)
Reduction: (2-Ethyl-3,4-difluorophenyl)borane
Substitution: Various substituted (2-Ethyl-3,4-difluorophenyl) derivatives.
Applications De Recherche Scientifique
Chemistry:
Cross-Coupling Reactions: Widely used in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Synthesis of Complex Molecules: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development:
Industry:
Mécanisme D'action
The primary mechanism by which (2-Ethyl-3,4-difluorophenyl)boronic acid exerts its effects is through its ability to form stable carbon-carbon bonds via the Suzuki-Miyaura coupling reaction. This involves the transmetalation of the boronic acid to a palladium catalyst, followed by reductive elimination to form the desired product. The boronic acid functional group acts as a Lewis acid, facilitating the formation of these bonds .
Comparaison Avec Des Composés Similaires
- 3,4-Difluorophenylboronic acid
- 2,4-Difluorophenylboronic acid
- 3,5-Difluorophenylboronic acid
Comparison:
- Uniqueness: (2-Ethyl-3,4-difluorophenyl)boronic acid is unique due to the presence of both ethyl and difluoro substituents, which can influence its reactivity and selectivity in chemical reactions.
- Reactivity: Compared to other difluorophenylboronic acids, the ethyl group can provide steric hindrance, potentially affecting the compound’s reactivity in cross-coupling reactions .
Propriétés
Formule moléculaire |
C8H9BF2O2 |
|---|---|
Poids moléculaire |
185.97 g/mol |
Nom IUPAC |
(2-ethyl-3,4-difluorophenyl)boronic acid |
InChI |
InChI=1S/C8H9BF2O2/c1-2-5-6(9(12)13)3-4-7(10)8(5)11/h3-4,12-13H,2H2,1H3 |
Clé InChI |
LVBOABJFLUKUTL-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C(=C(C=C1)F)F)CC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



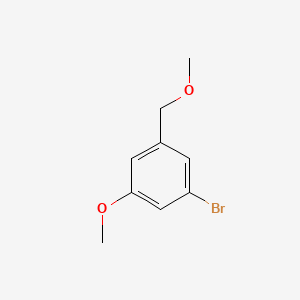
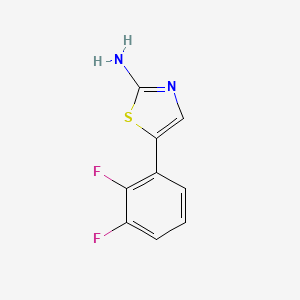
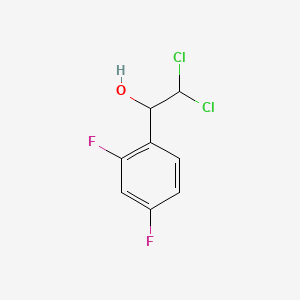
![(9H-Fluoren-9-yl)methyl (7S,8R,10R)-8,9-bis(hydroxymethyl)-4-oxo-4,6,7,8,9,10-hexahydro-7,10-epiminopyrido[1,2-a]azepine-11-carboxylate](/img/structure/B14027669.png)
![1-(2-Isopropyl-3-pyridyl)-3-methoxy-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine](/img/structure/B14027672.png)


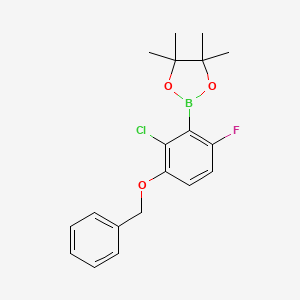
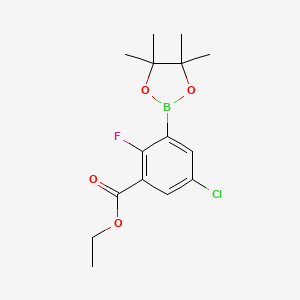
![Tert-butyl 6-bromo-8-methoxy-4-oxospiro[chroman-2,4-piperidine]-1-carboxylate](/img/structure/B14027708.png)
